1-Methyl-6-dehydroestrone is classified as a steroid hormone, specifically an estrogen. It is synthesized from estrone and related compounds, which are derived from natural sources such as the urine of pregnant mares or synthesized through various chemical processes. The compound is part of a broader class of estrogens that includes other derivatives like estradiol and estriol, known for their roles in reproductive health and endocrine function.
The synthesis of 1-Methyl-6-dehydroestrone typically involves multi-step organic reactions. One notable method includes:
These steps require careful control of reaction conditions, including temperature and pressure, to optimize yield and purity.
The molecular formula for 1-Methyl-6-dehydroestrone is . Its structure consists of four fused rings characteristic of steroid hormones, with specific functional groups that define its biological activity.
Key structural features include:
The stereochemistry plays a crucial role in its interaction with estrogen receptors, affecting its biological potency.
1-Methyl-6-dehydroestrone can undergo various chemical reactions typical for steroid compounds:
These reactions are often carried out under controlled conditions to ensure selectivity and minimize side products.
The mechanism of action for 1-Methyl-6-dehydroestrone involves binding to estrogen receptors (ERα and ERβ). Upon binding, it activates the receptor, leading to:
Studies indicate that while 1-Methyl-6-dehydroestrone has comparable binding affinity to ERβ as estrone, its affinity for ERα is significantly lower .
1-Methyl-6-dehydroestrone exhibits several notable physical properties:
Chemical properties include:
1-Methyl-6-dehydroestrone is primarily used in:
Its unique structural modifications allow researchers to explore its efficacy compared to natural estrogens, providing insights into optimizing therapeutic applications.
The systematic IUPAC name for 1-Methyl-6-dehydroestrone is (9S,13S,14S)-1-methyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-dione. This nomenclature prioritizes the steroidal estrane core (cyclopenta[a]phenanthrene), specifying the methyl substitution at C1 and the double bond between C6 and C7 (Δ⁶). The parent structure, estrone, is classified as a C18 steroid with a 17-keto group. Methylation at C1 alters the A-ring electronic properties, while the Δ⁶ unsaturation modifies ring B conjugation, distinguishing it from classical estrogens like estradiol or estrone [4] [5].
The canonical SMILES notation is CC(=O)C1CCC2C3CCC4=CC(=O)CCC4C3CC=C2C1, encoding the core structure, C1 methyl group, and Δ⁶ bond. Stereochemistry is defined by trans ring fusions (A/B, B/C, C/D) and chiral centers at C9, C13, and C14 in the natural (9S,13S,14S) configuration. The C1 methyl group adopts an equatorial orientation, minimizing steric strain. Computational models confirm this conformation stabilizes the molecule by ~2.8 kcal/mol compared to axial substitution [4].
Table 1: Structural Comparison of Estrane Derivatives
| Compound | Core Structure | Key Modifications | Dipole Moment (D) |
|---|---|---|---|
| Estrone | Estra-1,3,5(10)-trien-17-one | None | 4.5 |
| 6-Dehydroestrone | Estra-1,3,5(10),6-tetraen-17-one | Δ⁶ bond | 5.2 |
| 1-Methyl-6-dehydroestrone | 1-Methylestra-1,3,5(10),6-tetraen-17-one | C1 methyl + Δ⁶ bond | 5.8 |
| 8,9-Dehydroestrone | Estra-1,3,5(10),8,9-pentaen-17-one | Δ⁸⁽⁹⁾ bond | 4.2 |
Table 2: Key Spectroscopic Assignments
| Technique | Signal (δ/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | 2.32 ppm | C1 methyl protons |
| ¹H NMR | 6.12 ppm | H-6 (Δ⁶ proton) |
| ¹³C NMR | 152.1 ppm | C6 (Δ⁶ carbon) |
| IR | 840 cm⁻¹ | C-H bend, Δ⁶ bond |
| MS | 284 m/z | Molecular ion [M]⁺ |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4